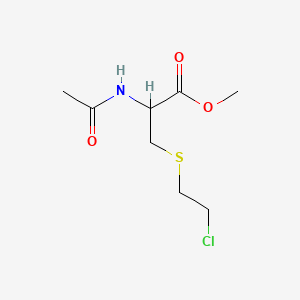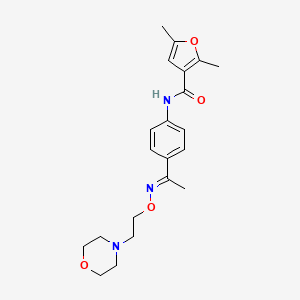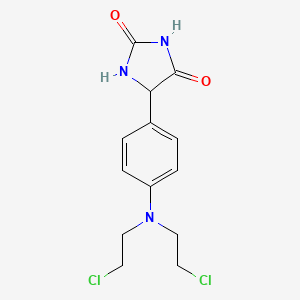
5-(p-(Bis(2-chloroethyl)amino)phenyl)hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a bis(2-chloroethyl)amino group on the phenyl ring.
Métodos De Preparación
The synthesis of 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione typically involves the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .
Análisis De Reacciones Químicas
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to the presence of the bis(2-chloroethyl)amino group, which is known to exhibit cytotoxic effects.
Biological Research: The compound is used in studies related to DNA alkylation and cross-linking, which are important in understanding its mechanism of action in cancer treatment.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, making it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparación Con Compuestos Similares
Similar compounds to 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione include:
5-[4-[bis(2-chloroethyl)amino]phenyl]-5-methylimidazolidine-2,4-dione: This compound has a similar structure but with a methyl group substitution, which may alter its chemical properties and biological activity.
Thiazolidine derivatives: These compounds have a sulfur atom in the ring structure and exhibit different pharmacological properties, such as anticancer and antimicrobial activities
Propiedades
Número CAS |
111294-36-1 |
|---|---|
Fórmula molecular |
C13H15Cl2N3O2 |
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H15Cl2N3O2/c14-5-7-18(8-6-15)10-3-1-9(2-4-10)11-12(19)17-13(20)16-11/h1-4,11H,5-8H2,(H2,16,17,19,20) |
Clave InChI |
CJACFRAJQCLVJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



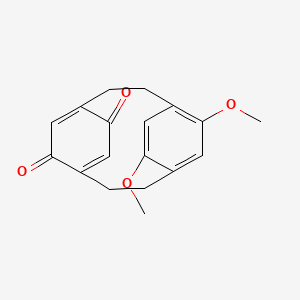
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
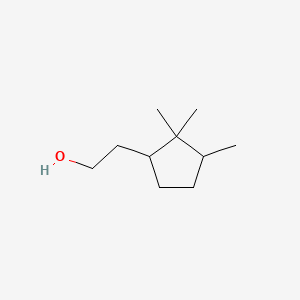
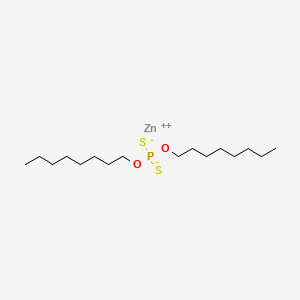
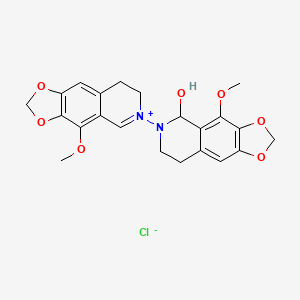
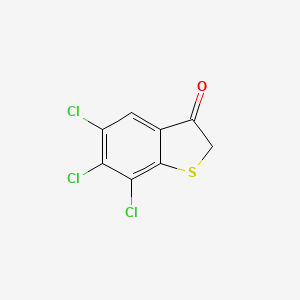
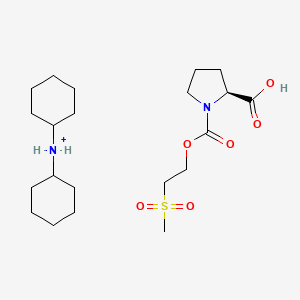
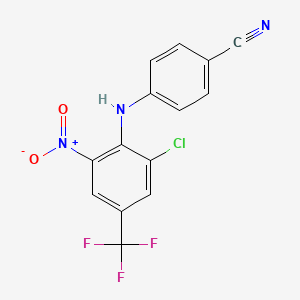
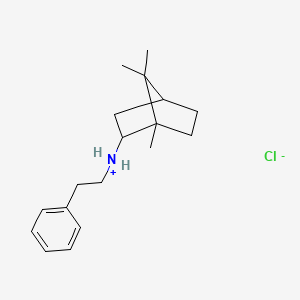
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
